Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate
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Overview
Description
Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into one of the rings.
Preparation Methods
The synthesis of ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate typically involves the cyclopropanation of enynes or related compounds. One common method is the metal-mediated cyclopropanation domino reaction, which uses transition metal catalysts such as palladium, gold, ruthenium, cobalt, nickel, or rhodium . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers mild conditions and excellent functional group tolerance .
Chemical Reactions Analysis
Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents. Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring. Similar compounds include:
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related bicyclic framework.
Duocarmycin: A group of compounds known for their cytotoxicity and potential as antitumor agents. These compounds share structural similarities but differ in their specific biological activities and applications.
Biological Activity
Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure containing a nitrogen atom, with the molecular formula C14H17NO2 and a molecular weight of approximately 229.32 g/mol . The compound features an ethyl ester group linked to a benzoate moiety, which contributes to its pharmacological properties.
Research indicates that compounds with the 3-azabicyclo[3.1.0]hexane structure may interact significantly with neurotransmitter systems, particularly those involved in pain and mood regulation. This compound is hypothesized to affect serotonin and norepinephrine pathways, suggesting its potential as an analgesic or antidepressant . Molecular docking studies and binding assays are essential for elucidating its precise mechanism of action.
Neuropharmacological Effects
This compound has shown promise in preclinical studies for treating neurological conditions such as depression and anxiety disorders. Its structural analogs have demonstrated efficacy as triple reuptake inhibitors (TRIs), which inhibit the reuptake of serotonin, norepinephrine, and dopamine . This mechanism is particularly relevant for conditions like ADHD, chronic pain states, and Alzheimer's disease.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Triple Reuptake Inhibitors : Analogous compounds have been shown to effectively increase monoamine neurotransmitter levels, improving symptoms in various psychiatric disorders .
- Pain Pathways : Compounds similar to this compound have been evaluated for their ability to inhibit enzymes involved in pain signaling pathways, indicating potential analgesic properties .
- In Vitro Studies : Large-scale screening of related compounds has provided insights into their toxicity profiles and interactions with biological targets, which could inform the development of safer therapeutic options .
Comparative Analysis of Related Compounds
The following table summarizes some key properties and biological activities of this compound compared to structurally similar compounds:
Properties
CAS No. |
919288-18-9 |
---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate |
InChI |
InChI=1S/C14H17NO2/c1-2-17-13(16)10-3-5-11(6-4-10)14-7-12(14)8-15-9-14/h3-6,12,15H,2,7-9H2,1H3 |
InChI Key |
DMIGPVCYWKGEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C23CC2CNC3 |
Origin of Product |
United States |
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